拉西地平单甲酯

描述

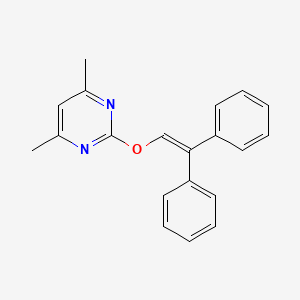

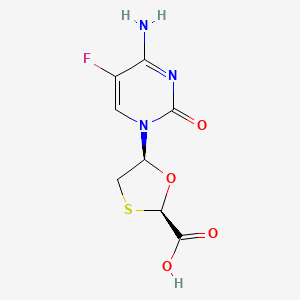

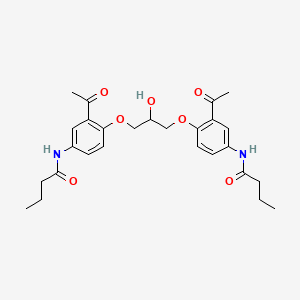

Lacidipine Monomethyl Ester is a compound with the molecular formula C25H31NO6 . It is a lipophilic dihydropyridine calcium antagonist with an intrinsically slow onset of activity . It is used in the treatment of hypertension .

Synthesis Analysis

Analytical techniques have been proposed for the determination of Lacidipine in pharmaceutical dosage forms, in pure form, and in biological fluids . These techniques include UV/visible spectrophotometry, spectrofluorimetry, high-performance liquid chromatography, high-performance thin-layer chromatography, electro-analytical methods, bioanalytical methods, and others .Molecular Structure Analysis

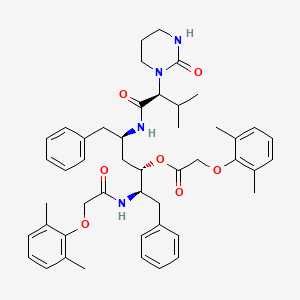

The molecular structure of Lacidipine Monomethyl Ester includes a dihydropyridine ring, which is responsible for its activity . The IUPAC name for this compound is 5-O-ethyl 3-O-methyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate .科学研究应用

抗动脉粥样硬化潜力

拉西地平已证明具有显著的抗动脉粥样硬化潜力。它可以减少实验模型(例如 apoE 缺陷小鼠)中动脉粥样硬化病变的发展,而不会影响血浆脂质水平。它还可以降低与动脉粥样硬化进展相关的血浆内皮素浓度 (Cristofori 等人,2000)。此外,还观察到了拉西地平对心肌重塑的保护作用,该作用由大鼠中 GRP78 和 CHOP 表达的抑制介导,表明其预防左心室肥大的潜力 (Ge 等人,2015)。

增强的药物递送系统

该药物的低口服生物利用度导致了对替代递送方法的研究,例如鼻内纳米甘油体,以提高其疗效。这些甘油体显示出增强的离体渗透,被认为是鼻内递送拉西地平的安全有效平台 (Naguib 等人,2020)。另一项研究重点关注用于透皮递送的拉西地平负载尼奥体凝胶,与口服混悬液相比,该凝胶显示出皮肤渗透率显着提高且血压明显降低,表明其作为透皮递送的纳米囊泡载体的效率 (Qumbar 等人,2017)。

抗氧化特性

拉西地平具有抗氧化特性,可以减少活性氧的细胞内产生。与其他二氢吡啶类钙拮抗剂相比,这种抗氧化活性似乎是拉西地平的一个特定特征 (Cominacini 等人,2003)。

对血压和内皮功能的影响

研究探索了拉西地平对高血压患者(包括糖尿病患者)的血压和内皮功能的影响。已显示拉西地平可有效降低血压,而不会显着改善内皮依赖性血管舒张 (Kim 等人,2010)。

光稳定性研究

还对拉西地平的光稳定性进行了研究,研究了其在紫外线 A 辐射照射下的降解并提出了光降解途径,这对于了解其在各种条件下的稳定性和有效性至关重要 (De Filippis 等人,2002)。

作用机制

Target of Action

Lacidipine Monomethyl Ester primarily targets the voltage-dependent L-type calcium channels . These channels play a crucial role in the regulation of calcium influx into cells, which is a key factor in muscle contraction and neurotransmitter release .

Mode of Action

Lacidipine Monomethyl Ester acts by blocking the voltage-dependent L-type calcium channels . This prevents the transmembrane influx of calcium ions, which are intracellular messengers or activators in excitable cells including vascular smooth muscles . The blockage of these channels ultimately leads to the relaxation of vascular smooth muscles, causing vasodilation and a reduction in blood pressure .

未来方向

Lacidipine has been found to lower blood pressure effectively in patients with mild-to-moderate hypertension and significantly improves arterial stiffness . Future research may focus on further understanding the protective role of Lacidipine in endothelial senescence, oxidative stress, and inflammatory injury .

生化分析

Biochemical Properties

Lacidipine Monomethyl Ester plays a crucial role in biochemical reactions, particularly in the modulation of calcium channels. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the L-type calcium channels, where it acts as an antagonist . This interaction inhibits the influx of calcium ions into cells, which is essential for various cellular processes . Additionally, Lacidipine Monomethyl Ester has been shown to interact with reactive oxygen species (ROS) and other oxidative stress-related biomolecules, providing antioxidant effects .

Cellular Effects

Lacidipine Monomethyl Ester influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to ameliorate endothelial senescence and inflammatory injury through the CXCR7/P38/C/EBP-β signaling pathway . This compound also affects the viability and function of endothelial cells under oxidative stress, reducing cell senescence and inflammatory activation . Furthermore, Lacidipine Monomethyl Ester has been shown to suppress cell proliferation and migration in smooth muscle cells, impacting the stability of atheromatous plaques .

Molecular Mechanism

The molecular mechanism of Lacidipine Monomethyl Ester involves its action as a calcium channel blocker. By inhibiting the voltage-dependent L-type calcium channels, it prevents the transmembrane calcium influx, which is crucial for the excitation and depolarization of vascular smooth muscles . This inhibition leads to vasodilation and reduced blood pressure. Additionally, Lacidipine Monomethyl Ester exhibits antioxidant properties by suppressing the formation of reactive oxygen species and subsequent inflammatory actions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lacidipine Monomethyl Ester have been observed to change over time. The compound has a slow onset of activity and a long duration of action, which contributes to its stability and prolonged effects . Studies have shown that Lacidipine Monomethyl Ester maintains its efficacy over extended periods, with minimal degradation . Long-term treatment with this compound has demonstrated consistent antihypertensive effects and reduced oxidative stress in various in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of Lacidipine Monomethyl Ester vary with different dosages in animal models. In mice, doses ranging from 0.3 to 3 mg/kg have been shown to attenuate reserpine-induced depression-like behavior and oxidative-nitrosative stress . Higher doses of Lacidipine Monomethyl Ester have been associated with increased efficacy in reducing oxidative stress and improving cognitive functions in animal models of Alzheimer’s disease . Excessive doses may lead to adverse effects, including hypotension and bradycardia .

Metabolic Pathways

Lacidipine Monomethyl Ester is involved in various metabolic pathways, particularly those related to calcium signaling and oxidative stress. It interacts with enzymes such as superoxide dismutase and catalase, which play a role in mitigating oxidative damage . The compound also affects the metabolism of cholesteryl esters in macrophages, inhibiting cholesterol esterification and reducing atherogenesis .

Transport and Distribution

Within cells and tissues, Lacidipine Monomethyl Ester is transported and distributed through its high lipophilicity. It accumulates in biological membranes, particularly within the hydrocarbon core of the membrane, leading to a slow rate of membrane washout . This property contributes to its prolonged duration of action and sustained therapeutic effects .

Subcellular Localization

Lacidipine Monomethyl Ester is primarily localized within the cellular membranes, where it exerts its effects on calcium channels and oxidative stress pathways . Its high membrane partition coefficient allows it to remain within the membrane’s hydrocarbon core, providing a stable and prolonged interaction with its target sites . This subcellular localization is crucial for its efficacy in modulating calcium influx and reducing oxidative stress.

属性

IUPAC Name |

5-O-ethyl 3-O-methyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO6/c1-8-31-24(29)21-16(3)26-15(2)20(23(28)30-7)22(21)18-12-10-9-11-17(18)13-14-19(27)32-25(4,5)6/h9-14,22,26H,8H2,1-7H3/b14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLPBBLKDRVRCO-BUHFOSPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001102883 | |

| Record name | 3-Ethyl 5-methyl 4-[2-[(1E)-3-(1,1-dimethylethoxy)-3-oxo-1-propen-1-yl]phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001102883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103890-81-9 | |

| Record name | 3-Ethyl 5-methyl 4-[2-[(1E)-3-(1,1-dimethylethoxy)-3-oxo-1-propen-1-yl]phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103890-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl 5-methyl 4-[2-[(1E)-3-(1,1-dimethylethoxy)-3-oxo-1-propen-1-yl]phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001102883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

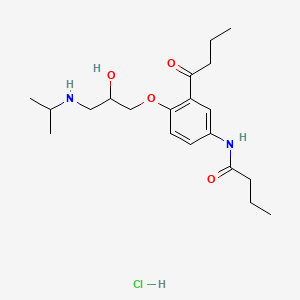

![(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one](/img/structure/B600917.png)